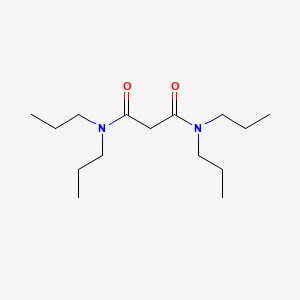

N,N,N',N'-Tetrapropylmalonamide

Description

The exact mass of the compound N,N,N',N'-Tetrapropylmalonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,N',N'-Tetrapropylmalonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetrapropylmalonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrapropylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-5-9-16(10-6-2)14(18)13-15(19)17(11-7-3)12-8-4/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMHNVKZIWPXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC(=O)N(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368357 | |

| Record name | N,N,N',N'-Tetrapropylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143356-43-8 | |

| Record name | N,N,N',N'-Tetrapropylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetrapropylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and properties of N,N,N',N'-tetrapropylmalonamide

Executive Summary

N,N,N',N'-Tetrapropylmalonamide (TPMA) represents a critical mid-chain homolog in the class of tetraalkylmalonamides , a family of ligands pivotal to the advancement of nuclear fuel reprocessing and coordination chemistry. While its methyl and butyl counterparts (TMMA and TBMA) are more frequently cited in foundational literature, TPMA offers a distinct physicochemical profile—specifically in terms of lipophilicity and hydrodynamic volume —that makes it a valuable model for tuning solvent extraction systems.

This guide synthesizes the molecular architecture, synthetic protocols, and functional properties of TPMA. It bridges the gap between industrial actinide separation (DIAMEX process) and the fundamental principles of amide-based ligand design relevant to pharmaceutical pharmacophores.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

TPMA (C₁₅H₃₀N₂O₂) is a neutral, bidentate ligand characterized by two carbonyl oxygens separated by a central methylene bridge (

-

Central Methylene Bridge: The acidity of the central protons is low (

), rendering the molecule stable against keto-enol tautomerization under typical extraction conditions (high acidity). -

Propyl Chains: The four propyl groups provide a specific lipophilic balance. Unlike the methyl derivative (water-soluble) or the octyl derivative (highly viscous, strictly organic-soluble), the propyl chains impart sufficient organic solubility (in diluents like dodecane or TPH) while maintaining faster mass transfer kinetics than longer-chain analogs.

Physicochemical Properties

The following data consolidates predicted and experimental parameters for TPMA.

| Property | Value | Context |

| Molecular Formula | C₁₅H₃₀N₂O₂ | Neutral Diamide |

| Molecular Weight | 270.41 g/mol | Monoisotopic mass: 270.23 |

| Density | 0.949 ± 0.06 g/cm³ | Predicted (20°C) |

| Boiling Point | 391.2 ± 25.0 °C | Predicted (760 mmHg) |

| LogP (Octanol/Water) | ~2.9 - 3.2 | Lipophilic (suitable for organic phase) |

| Coordination Mode | Bidentate (O,O') | Chelating through carbonyl oxygens |

| Solubility | Soluble in CHCl₃, Toluene, Dodecane | Poorly soluble in water |

Technical Insight: The "bite angle" of malonamides is determined by the rotation around the C-C bonds of the central methylene. In the free ligand state, the carbonyls often adopt a trans or gauche conformation to minimize dipole repulsion. Upon metal binding, they must rotate to a cis conformation to form a stable six-membered chelate ring.

Synthetic Pathways & Optimization

Retrosynthetic Logic

The synthesis of TPMA follows a nucleophilic acyl substitution pathway. The choice of malonyl dichloride as the electrophile and dipropylamine as the nucleophile is driven by atom economy and the high reactivity of the acyl chloride, which ensures complete conversion under mild conditions.

Synthesis Workflow (Graphviz)

Figure 1: Step-by-step synthetic workflow for TPMA production.

Experimental Protocol

Safety Note: Acyl chlorides are moisture-sensitive and lachrymators. Perform all steps in a fume hood.

-

Preparation: Charge a 3-neck round-bottom flask with anhydrous dichloromethane (DCM) and dipropylamine (2.2 equivalents). Add triethylamine (2.2 equivalents) to act as an HCl scavenger.

-

Addition: Cool the solution to 0°C using an ice bath. Add malonyl dichloride (1.0 equivalent) dropwise dissolved in DCM. The slow addition prevents thermal runaway and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (silica gel, Ethyl Acetate/Hexane) or GC-MS.

-

Workup:

-

Wash the organic phase with 1M HCl (removes unreacted amine).

-

Wash with sat. NaHCO₃ (removes acidic impurities).

-

Wash with brine and dry over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent under reduced pressure. The resulting oil can be purified via high-vacuum distillation (if liquid) or recrystallization from cold hexane (if solid/waxy).

Coordination Chemistry & Extraction Mechanics

The Extraction Mechanism

TPMA functions as a solvating extractant. In the context of nuclear reprocessing (DIAMEX), it extracts neutral metal nitrate species from high-acidity nitric acid solutions into an organic diluent.

General Extraction Equation:

-

Lanthanides (Ln³⁺): Typically form 1:3 complexes (

) in the outer sphere or 1:2 in the inner sphere depending on the ionic radius. -

Actinides (An³⁺/An⁴⁺): TPMA shows high affinity for Pu(IV) and Am(III).

Selectivity and "The Bite"

The selectivity of TPMA over monodentate ligands (like TBP) arises from the chelate effect . The two carbonyl oxygens bite the metal center, displacing water molecules.

-

Hard-Soft Acid Base (HSAB): The hard oxygen donors prefer hard acids (Actinides/Lanthanides).

-

Steric Control: The propyl chains create a "hydrophobic shell" around the metal complex, facilitating its transfer into the non-polar organic phase (dodecane).

Extraction Cycle Diagram (Graphviz)

Figure 2: Industrial solvent extraction cycle utilizing TPMA for actinide partitioning.

Stability & Degradation Analysis

For applications in radioactive environments, ligand stability is paramount.

Radiolytic Stability

Malonamides like TPMA are designed to be CHON principles compliant (contain only C, H, O, N), meaning they are completely incinerable, unlike organophosphorus extractants (TBP) which produce solid phosphate waste.

-

Gamma Irradiation: TPMA exhibits good stability against gamma radiolysis.

-

Degradation Products: Primary degradation pathways involve the rupture of the C-N bond or the central C-C bond, yielding secondary amines (dipropylamine) and monoamides. These degradation products are generally less detrimental to extraction performance than the acidic degradation products of TBP (like DBP).

Hydrolytic Stability

TPMA resists acid hydrolysis in high concentrations of HNO₃ (up to 3-4 M) at room temperature. However, prolonged exposure at elevated temperatures (>60°C) can lead to amide bond cleavage.

Pharmaceutical & Ligand Design Context

While TPMA is primarily an industrial extractant, its structure offers insights for drug development professionals focusing on peptidomimetics and solubility .

-

Amide Isosteres: The malonamide motif can serve as a metabolic stabilizer in peptide drugs, replacing labile peptide bonds while maintaining hydrogen bond acceptor capability.

-

Lipophilicity Tuning: The tetrapropyl substitution pattern demonstrates how alkyl chain length (

) balances hydrophobicity (LogP ~3) with molecular weight. This is a model system for designing ligands that must cross biological membranes (requiring lipophilicity) while remaining soluble enough for formulation.

References

-

Musikas, C. (1987). Solvent extraction for the chemical separation of the 5f elements. Inorganica Chimica Acta.

- Foundational text on the use of amides (malonamides)

-

PubChem. (2025).[1][2] N,N,N',N'-Tetrapropylmalonamide Compound Summary. National Library of Medicine.

- Source for predicted physicochemical d

-

Mowafy, E. A., & Aly, H. F. (2007). Synthesis and characterization of some N,N,N′,N′-tetraalkyl-malonamides and their performance for the extraction of lanthanides(III) from nitric acid solutions. Solvent Extraction and Ion Exchange.

- Specific experimental data on the synthesis and extraction performance of tetraalkylmalonamides.

-

Spjuth, L., et al. (2000). Extraction of actinides and lanthanides by diamides. Radiochimica Acta.

- Detailed analysis of the coordination mechanism and "bite angle" effects.

Sources

A Comprehensive Technical Guide to the Thermodynamic Profiling of Tetrapropylmalonamide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a self-contained, in-depth framework for the systematic determination and interpretation of the thermodynamic properties of N,N,N',N'-tetrapropylmalonamide (TPMA) in various organic solvents. Eschewing a rigid template, this document is structured to logically guide the researcher from foundational theory through experimental execution and data analysis, fostering a deep understanding of the causality behind the methodologies.

Abstract

N,N,N',N'-tetrapropylmalonamide (TPMA) is a diamide compound with potential applications in various fields, including solvent extraction and as a structural motif in medicinal chemistry. A thorough understanding of its thermodynamic behavior in organic solvents is paramount for process optimization, crystallization, formulation design, and predicting its fate in complex systems.[1] This technical guide details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for determining the key thermodynamic parameters of TPMA dissolution: the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution. By integrating principles of solubility analysis and solution calorimetry, this document serves as a comprehensive resource for scientists seeking to generate and interpret high-quality thermodynamic data, enabling informed decisions in research and development.

PART 1: Theoretical Foundations of Solvation Thermodynamics

A molecule's ability to dissolve in a solvent is governed by a delicate balance of energetic and entropic factors. The overall process, while seemingly simple, can be conceptually broken down into a thermodynamic cycle that dictates the spontaneity and nature of the dissolution.

The Dissolution Process: A Thermodynamic Cycle

Dissolution can be viewed as occurring in three hypothetical steps, each with an associated enthalpy change.[2]

-

Breaking Solute-Solute Attractions (Endothermic) : Energy, primarily in the form of the crystal lattice energy for a solid solute, must be supplied to overcome the intermolecular forces holding the TPMA molecules together in the solid state.

-

Breaking Solvent-Solvent Attractions (Endothermic) : Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule. This involves disrupting the solvent's own intermolecular forces, such as hydrogen bonds or dipole-dipole interactions.

-

Forming Solute-Solvent Attractions (Exothermic) : Energy is released when the TPMA molecule is inserted into the solvent cavity and new intermolecular forces (e.g., dipole-dipole, hydrogen bonding, van der Waals forces) are established between the solute and solvent molecules. This step is known as solvation.

The net enthalpy of solution (ΔH°sol) is the sum of the enthalpy changes of these three steps. The overall spontaneity of the process is determined by the Gibbs free energy of solution (ΔG°sol).

Key Thermodynamic Parameters

-

Gibbs Free Energy of Solution (ΔG°sol) : Represents the overall driving force of the dissolution process at constant temperature and pressure. A negative value indicates a spontaneous process (i.e., the solute dissolves). It is the ultimate arbiter of solubility.

-

Enthalpy of Solution (ΔH°sol) : The net heat absorbed or released during dissolution.

-

Endothermic (ΔH°sol > 0) : The system absorbs heat from the surroundings. This occurs when the energy required to break solute-solute and solvent-solvent bonds is greater than the energy released by forming solute-solvent bonds.

-

Exothermic (ΔH°sol < 0) : The system releases heat into the surroundings. This happens when the energy released during solvation is greater than the energy required to break the initial bonds.

-

-

Entropy of Solution (ΔS°sol) : Represents the change in the overall disorder or randomness of the system. Dissolving a highly ordered solid crystal into a liquid solvent typically leads to an increase in entropy (ΔS°sol > 0), which can drive the dissolution process even if it is endothermic.

These three fundamental parameters are interconnected by the well-known Gibbs-Helmholtz equation:

ΔG°sol = ΔH°sol - TΔS°sol

Where T is the absolute temperature in Kelvin. This relationship is crucial as it allows for a complete thermodynamic characterization of the system, revealing whether a dissolution process is driven by favorable energetic interactions (enthalpy-driven) or by an increase in systemic disorder (entropy-driven).[3]

PART 2: Experimental Determination of Thermodynamic Parameters

This section provides validated, step-by-step protocols for the experimental determination of the thermodynamic properties of TPMA. The workflow emphasizes accuracy and provides the rationale behind critical steps.

Overall Experimental & Analytical Workflow

The following diagram outlines the comprehensive workflow for the thermodynamic characterization of TPMA.

Protocol 2.1: Determination of Molar Solubility via the Shake-Flask Method

This protocol is a gold-standard method for determining the equilibrium solubility of a compound in a solvent.[2][4]

Principle: An excess amount of the solid solute (TPMA) is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials:

-

N,N,N',N'-tetrapropylmalonamide (TPMA), high purity (>99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane), analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of TPMA to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the constant temperature shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixtures to equilibrate for a predetermined time (typically 24-72 hours).

-

Causality: Constant temperature is essential as solubility is highly temperature-dependent. The equilibration time must be long enough to ensure the system has reached a true thermodynamic equilibrium; this time should be determined empirically in preliminary experiments.

-

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis.

-

Causality: Filtration is a critical self-validating step. It ensures that no undissolved solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.

-

-

Analysis: Dilute the filtered sample with a known volume of solvent if necessary. Determine the concentration of TPMA using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Convert the measured concentration into mole fraction (X) for thermodynamic calculations. Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

Protocol 2.2: Direct Measurement of Enthalpy of Solution via Solution Calorimetry

This protocol provides a direct and accurate measurement of the heat change associated with the dissolution process.[5]

Principle: A small, precisely known amount of solute is dissolved in a large, known amount of solvent inside a highly insulated calorimetric cell. The resulting temperature change is measured with high precision, allowing for the calculation of the enthalpy of solution.

Materials:

-

Isothermal Titration Calorimeter (ITC) or a semi-adiabatic solution calorimeter[6]

-

TPMA, high purity, accurately weighed

-

Selected organic solvents, degassed

-

Microbalance (±1 µg)

Step-by-Step Methodology:

-

Instrument Setup: Equilibrate the calorimeter to the desired experimental temperature (e.g., 298.15 K).

-

Solvent Loading: Accurately load a known volume of the degassed solvent into the calorimetric cell.

-

Causality: Degassing the solvent is crucial to prevent the formation of bubbles upon injection or stirring, which would introduce significant artifacts into the heat signal.

-

-

Sample Loading: Accurately weigh a small amount of TPMA and prepare it for injection or addition to the cell.

-

Calibration: Perform an electrical calibration or a chemical calibration (e.g., dissolution of KCl in water) to determine the heat capacity of the system. This is a vital self-validating step to ensure the accuracy of the measured enthalpy.

-

Measurement: Initiate the experiment by injecting or adding the TPMA into the solvent-filled cell. The instrument will record the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells as a function of time.

-

Data Acquisition: The experiment is complete when the heat flow signal returns to the pre-injection baseline, indicating the dissolution process is finished.

-

Data Analysis: Integrate the area under the peak in the heat flow vs. time plot. This integral represents the total heat (q) of the dissolution event.

-

Calculation: Calculate the molar enthalpy of solution (ΔH°sol) using the equation: ΔH°sol = q / n where 'n' is the number of moles of TPMA dissolved.

PART 3: Data Analysis and Interpretation

Raw experimental data must be transformed into meaningful thermodynamic parameters. This section details the necessary calculations and provides a framework for interpretation.

Calculating Thermodynamic Parameters from Solubility Data

Once solubility data (in mole fraction, X) is obtained at various temperatures (T), all three key thermodynamic parameters can be calculated.

-

Apparent Gibbs Free Energy of Solution (ΔG°sol): This is calculated at each temperature from the experimental solubility data using the following equation:

ΔG°sol = -RT ln(X)

where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹), T is the absolute temperature, and X is the mole fraction solubility.

-

Enthalpy and Entropy of Solution via Van't Hoff Analysis: The temperature dependence of solubility allows for the determination of ΔH°sol and ΔS°sol. The Van't Hoff equation relates the mole fraction solubility to temperature:

ln(X) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

This equation is in the form of a straight line (y = mx + c). By plotting ln(X) versus 1/T (a "Van't Hoff plot"), the enthalpy and entropy can be determined:

-

Slope (m) = -ΔH°sol / R => ΔH°sol = -m * R

-

Y-intercept (c) = ΔS°sol / R => ΔS°sol = c * R

The dissolution process is considered to be endothermic if the solubility increases with temperature and exothermic if it decreases.[2]

-

Data Presentation

Organizing the calculated data into clear tables is essential for comparison and analysis.

Table 1: Molar Solubility (Mole Fraction, X) of TPMA in Various Organic Solvents at Different Temperatures

| Solvent | T = 298.15 K | T = 308.15 K | T = 318.15 K |

| Methanol | Data | Data | Data |

| Ethanol | Data | Data | Data |

| Acetonitrile | Data | Data | Data |

| Ethyl Acetate | Data | Data | Data |

| Hexane | Data | Data | Data |

Table 2: Apparent Thermodynamic Parameters of TPMA Dissolution in Various Organic Solvents at 298.15 K

| Solvent | ΔG°sol (kJ/mol) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | TΔS°sol (kJ/mol) | Driving Force |

| Methanol | Data | Data | Data | Data | Enthalpy/Entropy |

| Ethanol | Data | Data | Data | Data | Enthalpy/Entropy |

| Acetonitrile | Data | Data | Data | Data | Enthalpy/Entropy |

| Ethyl Acetate | Data | Data | Data | Data | Enthalpy/Entropy |

| Hexane | Data | Data | Data | Data | Enthalpy/Entropy |

Interpreting the Results

The data in Table 2 provides a deep insight into the nature of TPMA-solvent interactions.

-

A positive ΔH°sol (endothermic) combined with a positive ΔS°sol indicates an entropy-driven process. The unfavorable energy input is overcome by a large increase in disorder. This is common for the dissolution of crystalline solids.

-

A negative ΔH°sol (exothermic) indicates an enthalpy-driven process. The formation of strong solute-solvent interactions is the primary driving force. The entropy change can be small or even slightly negative if the solvation process induces significant ordering of the solvent molecules around the solute.[7]

-

By comparing the values across different solvents, one can infer the types of interactions that are most favorable for TPMA. For instance, higher solubility and a more negative ΔH°sol in polar, protic solvents like methanol would suggest that hydrogen bonding plays a significant role in the solvation of the amide carbonyl groups.

PART 4: Applications in Drug Development & Chemical Processing

The thermodynamic data generated through these protocols are not merely academic; they are critical for practical applications.

-

Solvent Selection for Crystallization: A solvent for recrystallization should ideally exhibit high solubility at elevated temperatures and low solubility at room temperature. Thermodynamic data allows for the rational selection of such solvent systems, maximizing yield and purity.[3]

-

Pre-formulation Studies: Solubility is a key determinant of a drug's bioavailability. Understanding the thermodynamics of dissolution helps formulators choose appropriate excipients and delivery systems (e.g., solid dispersions) to enhance the solubility of poorly soluble compounds.[1][8]

-

Process Chemistry: In solvent extraction processes, the partitioning of a solute between two immiscible phases is governed by the relative Gibbs free energies of solvation in each phase. This data is essential for designing efficient separation protocols.

-

Predictive Modeling: Experimental data for a range of solvents can be used to validate and parameterize computational models (e.g., COSMO-SAC), which can then be used to predict solubility in other solvents, saving significant experimental time and resources.[9]

Conclusion

This guide has provided a comprehensive framework for the experimental determination and theoretical interpretation of the thermodynamic data of tetrapropylmalonamide in organic solvents. By following the detailed protocols for solubility measurement and calorimetry, researchers can generate robust and reliable data. Subsequent analysis using the Van't Hoff method yields a complete thermodynamic profile (ΔG°sol, ΔH°sol, and ΔS°sol), which illuminates the fundamental driving forces behind the dissolution process. This knowledge is indispensable for making informed, data-driven decisions in drug development, chemical engineering, and materials science, ultimately enabling the rational design of processes and formulations.

References

-

ThermoML:J. Chem. Thermodyn. 2019, 135, 35-44. (n.d.). Thermodynamics Research Center. [Link]

-

Brooks, B. R., & Case, D. A. (1993). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. PubMed. [Link]

-

Wang, X., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. ResearchGate. [Link]

-

Rebelo, F. P., et al. (2013). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water. PMC. [Link]

-

Calvo, E., et al. (2015). Thermodynamics of amide + amine mixtures. 3. Relative permittivities. arXiv. [Link]

-

Gjertsen, H. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

-

Sattar, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Solomonov, B. N., & Gorbachuk, V. V. (2020). Solvation of organic compounds. Determination of the enthalpy of specific interaction of solute with solvent. ResearchGate. [Link]

-

Reis, J. C. R., et al. (2012). Use of Nonideality Parameters for the Analysis of the Thermodynamic Properties of Binary Mixtures. PMC. [Link]

-

Akay, C. T., & Uslu, H. (2019). Solvation and evaporation enthalpies of para substituted benzonitriles applied solution calorimetry-additive scheme method. ResearchGate. [Link]

-

Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. [Link]

-

Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]

-

M, S., & S, J. (2023). Physico-Chemical Parameters and their Influence in Organic/In-organic Fluids – Mini Review. International Journal of Research and Review. [Link]

-

Hoff, C. D. (1987). Direct solution calorimetric measurements of enthalpies of proton and electron transfer reactions for transition metal complexes. Thermochemical study of metal-hydride and metal-metal bond energies. University of Miami. [Link]

-

Perlovich, G. L., et al. (2007). Studying thermodynamic aspects of sublimation, solubility and solvation processes and crystal structure analysis of some sulfonamides. PubMed. [Link]

-

Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. (n.d.). OUCI. [Link]

-

Mavri, J., & Grdadolnik, J. (2005). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. PubMed. [Link]

-

Brown, D. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's advanced level chemistry revision notes. [Link]

-

Johnson, C. A., et al. (2002). CALORIMETRIC DETERMINATION OF THE ENTHALPIES OF FORMATION OF HYDROTALCITE-LIKE SOLIDS AND THEIR USE IN THE GEOCHEMICAL MODELING. Clays and Clay Minerals. [Link]

-

Vahidi, M., et al. (2015). Thermo Physical Properties of Some Physical and Chemical Solvents at Atmospheric Pressure. Journal of Chemical and Engineering Data. [Link]

-

Akay, C. T., & Uslu, H. (2019). SOLVATION AND EVAPORATION ENTHALPIES OF PARA SUBSTITUTED BENZONITRILES BY SOLUTION CALORIMETRY-ADDITIVE SCHEME METHODS. ResearchGate. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Saddleback College. [Link]

-

Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. (2019). ResearchGate. [Link]

-

Boddu, V. M., & Abburi, K. (2017). Solubility Thermodynamics of Organic Energetic Materials. Taylor & Francis eBooks. [Link]

-

Obreza, A., & Gašperlin, M. (2020). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. MDPI. [Link]

Sources

- 1. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. ThermoML:J. Chem. Thermodyn. 2019, 135, 35-44 [trc.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution | MDPI [mdpi.com]

- 9. taylorfrancis.com [taylorfrancis.com]

An In-Depth Technical Guide to the Coordination Chemistry of Tetraalkylmalonamides with f-Elements: From Fundamental Properties to Advanced Separation Applications

This guide provides a comprehensive overview of the coordination chemistry of tetraalkylmalonamides with lanthanides and actinides, intended for researchers, scientists, and professionals in nuclear chemistry and inorganic materials science. It delves into the synthesis, structural characterization, and thermodynamic properties of these complexes, with a strong focus on their critical application in the separation of f-elements, particularly in the context of used nuclear fuel reprocessing.

Part 1: Introduction to Tetraalkylmalonamides and f-Elements

The f-Block Elements: Lanthanides and Actinides

The f-block elements, comprising the lanthanide and actinide series, are characterized by the progressive filling of the 4f and 5f orbitals, respectively. Their chemistry is dominated by the +3 oxidation state, although other oxidation states are accessible.[1] A key feature of the trivalent lanthanides is the "lanthanide contraction," a gradual decrease in ionic radii across the series due to the poor shielding of the 4f electrons.[1] This contraction influences their coordination numbers and the stability of their complexes.[2] Actinides, particularly the earlier members of the series, exhibit more complex chemistry with a wider range of oxidation states due to the closer energies of the 5f, 6d, and 7s orbitals.[3][4]

The coordination chemistry of f-elements is typified by high and variable coordination numbers (often 8-10), and their bonding with ligands is predominantly electrostatic in nature.[2][5] However, there is growing evidence for a degree of covalency in actinide-ligand bonds involving the 5f orbitals, which is a key factor in differentiating their coordination chemistry from that of the lanthanides.[6] This subtle difference in bonding is exploited in the design of ligands for the selective separation of actinides from lanthanides, a significant challenge in nuclear waste management.[7]

Tetraalkylmalonamides: Versatile Ligands for f-Elements

Tetraalkylmalonamides are bidentate ligands with the general formula (R₂NCO)₂CHR'. The two carbonyl oxygen atoms act as a "pincer" to coordinate with metal ions. The alkyl groups (R) on the nitrogen atoms can be systematically varied to tune the ligand's solubility in different organic solvents and its extraction efficiency. These ligands are of particular interest because they are composed of only carbon, hydrogen, oxygen, and nitrogen (CHON), making them completely incinerable and thus minimizing the generation of secondary radioactive waste.

The synthetic flexibility of tetraalkylmalonamides allows for fine-tuning of their steric and electronic properties to optimize selectivity for specific f-elements.[8] Their robust nature and efficacy in extracting trivalent metal ions from highly acidic media make them prime candidates for use in advanced nuclear fuel reprocessing schemes.[9]

Part 2: Synthesis and Structural Characterization of f-Element-Tetraalkylmalonamide Complexes

Synthetic Methodologies

The synthesis of f-element complexes with tetraalkylmalonamides is typically achieved through the reaction of a lanthanide or actinide salt (e.g., nitrate or chloride) with the malonamide ligand in a suitable solvent, such as an alcohol or acetonitrile. The stoichiometry of the reactants can be controlled to isolate complexes with different metal-to-ligand ratios. In some cases, solvent-free mechanochemical methods, such as grinding metal and ligand salts together, can also be employed for synthesis.[10]

Solid-State Structures

Single-crystal X-ray diffraction has been instrumental in elucidating the structural intricacies of these complexes. A systematic study of N,N,N',N'-tetramethylmalonamide (TMMA) complexes across the lanthanide series reveals the formation of several distinct structural families.[11][12]

-

Early Lanthanides (La-Sm): These elements tend to form charge-neutral, 10-coordinate complexes with the formula Ln(TMMA)₂(NO₃)₃, where two TMMA ligands and three nitrate ions are coordinated to the metal center.[11]

-

Mid-Lanthanides (Eu-Tb, Er): A shift in the spatial arrangement of the ligands is observed, leading to different isomeric forms of the Ln(TMMA)₂(NO₃)₃ complexes.[12]

-

Late Lanthanides (Dy-Tm): For the smaller, later lanthanides, charged molecular anion-cation pairs are formed, such as [Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄].[12] This change is driven by the increasing steric crowding around the smaller metal ions due to the lanthanide contraction.

The malonamide ligand typically coordinates in a bidentate fashion through the two carbonyl oxygen atoms. However, in some structures with late lanthanides, one of the TMMA ligands may act as a monodentate ligand.[12] The coordination number of the f-element can vary, influenced by the size of the metal ion and the nature of the counter-ions.

The coordination geometries are often complex and can be described as distorted polyhedra, such as a triangular dodecahedron for an eight-coordinate complex.[13] The Ln-O bond distances systematically decrease across the lanthanide series, consistent with the lanthanide contraction.[11]

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are powerful tools for probing the coordination of the malonamide ligand. The C=O stretching vibration, typically observed in the free ligand, shifts to a lower frequency upon coordination to the f-element, indicating a weakening of the C=O bond due to the donation of electron density to the metal ion.[11][12] The positions and number of bands in the spectra can provide insights into the coordination mode of the ligand and the overall symmetry of the complex.[12]

Luminescence Spectroscopy: The luminescence of certain lanthanide ions, such as Eu³⁺ and Tb³⁺, is highly sensitive to their coordination environment. Time-resolved fluorescence spectroscopy can be used to determine the number of water molecules in the inner coordination sphere of the metal ion.[14] This is particularly useful for understanding complexation in solution, where diffraction methods are not applicable.

Part 3: Thermodynamic Aspects of Complexation

The thermodynamics of complex formation between f-elements and tetraalkylmalonamides (and structurally related diglycolamides) are crucial for understanding their extraction and separation behavior.

Stability Constants

The stability constants (β) quantify the strength of the metal-ligand interaction in solution. These are often determined using spectrophotometric or potentiometric titrations.[14] Studies with diglycolamide (DGA) ligands, which share the same coordinating functional groups as malonamides, show that the stability constants of their complexes with trivalent lanthanides are significantly higher in ionic liquids compared to aqueous media.[15] For a given lanthanide, the stability of the complex tends to increase with the length of the alkyl chains on the DGA ligand.[15]

Enthalpy and Entropy of Complexation

Isothermal titration calorimetry is used to measure the enthalpy (ΔH) and entropy (ΔS) of complexation. For DGA complexes with Nd³⁺ in an ionic liquid, the complexation reactions are found to be driven by both a favorable negative enthalpy change and a positive entropy change.[15] The enthalpy changes are more exothermic than in aqueous solution, indicating stronger metal-ligand bonding.[15] The positive entropy change is attributed to the release of solvent molecules from the metal ion's coordination sphere upon ligand binding.[15]

| Ligand | Metal Ion | Limiting Species | Log β (in [C₄mim][Tf₂N]) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| TMDGA | Nd³⁺ | 1:3 | ~5.5 | Negative | Positive |

| TEDGA | Nd³⁺ | 1:3 | ~6.0 | Negative | Positive |

| TBDGA | Nd³⁺ | 1:3 | ~6.5 | Negative | Positive |

| THDGA | Nd³⁺ | 1:3 | ~7.0 | Negative | Positive |

| Table 1: Thermodynamic data for the complexation of Nd³⁺ with various diglycolamides (DGAs) in the ionic liquid [C₄mim][Tf₂N]. Data adapted from reference[15]. TMDGA = tetramethyl-DGA, TEDGA = tetraethyl-DGA, TBDGA = tetrabutyl-DGA, THDGA = tetrahexyl-DGA. |

Part 4: Applications in Separation Science

A primary application of tetraalkylmalonamides is in the partitioning of minor actinides (Am, Cm) from lanthanides in used nuclear fuel.[16][17] This separation is a crucial step in advanced fuel cycles aimed at reducing the long-term radiotoxicity of nuclear waste.[16]

Solvent Extraction for Nuclear Fuel Reprocessing

Solvent extraction is a widely used technique for separating metal ions.[9][18] In this process, an organic phase containing the extracting ligand (the malonamide) is mixed with an acidic aqueous phase containing the dissolved used nuclear fuel. The malonamide selectively complexes with certain metal ions, transferring them to the organic phase.

The chemical similarity and identical +3 charge of trivalent minor actinides and lanthanides make their separation extremely challenging.[19][20] Malonamides and related diglycolamides have shown promise in processes designed for this separation, such as the Actinide Lanthanide SEParation (ALSEP) process.[16][17] The ALSEP process uses a combination of a neutral extractant, like a diglycolamide, and an acidic extractant to co-extract the actinides and lanthanides, followed by a selective stripping step where the actinides are washed back into an aqueous phase using a specific complexing agent.[17]

The slightly greater covalent character of the actinide-ligand bonds compared to the lanthanide-ligand bonds is thought to be the basis for this selectivity.[6] Ligands with "soft" donor atoms like nitrogen, in addition to the "hard" oxygen donors of the malonamide, can enhance this selectivity.[21]

Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)

This protocol outlines a typical experiment to determine the separation factor of a tetraalkylmalonamide for americium over europium.

Objective: To measure the distribution ratios (D) and the separation factor (SFAm/Eu) for the extraction of Am(III) and Eu(III) from a nitric acid solution using a tetraalkylmalonamide in an organic diluent.

Materials:

-

Aqueous phase: 0.01 M HNO₃ containing tracer amounts of ²⁴¹Am and ¹⁵²Eu.

-

Organic phase: 0.5 M N,N,N',N'-tetraoctylmalonamide (TOMDA) in n-dodecane.

-

Scintillation vials, micropipettes, vortex mixer, centrifuge, gamma spectrometer.

Procedure:

-

Phase Preparation: Prepare the aqueous and organic phases with the specified concentrations.

-

Extraction: In a centrifuge tube, pipette equal volumes (e.g., 1 mL) of the aqueous and organic phases.

-

Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve complete phase separation.

-

Sampling: Carefully take an aliquot (e.g., 0.5 mL) from both the aqueous and organic phases and place them in separate scintillation vials.

-

Analysis: Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a gamma spectrometer.

-

Calculation:

-

Calculate the distribution ratio (D) for each metal: D = (Activity in organic phase) / (Activity in aqueous phase).

-

Calculate the separation factor (SFAm/Eu): SFAm/Eu = DAm / DEu.

-

Part 5: Future Directions and Outlook

The field of f-element coordination chemistry with tetraalkylmalonamides continues to evolve. Future research will likely focus on:

-

Ligand Design: Synthesizing new malonamide derivatives with enhanced selectivity and stability, particularly against radiolysis in high-radiation environments.[22] This may involve incorporating other donor groups or attaching the malonamide units to pre-organized platforms like calixarenes or crown ethers.[7][23]

-

Advanced Materials: Immobilizing malonamide ligands onto solid supports, such as mesoporous silica, to create solid-phase extraction materials.[24] This approach aims to minimize the use of organic solvents, leading to greener separation processes.[24]

-

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the electronic structure and bonding in f-element-malonamide complexes.[19] These studies can provide fundamental insights into the factors governing selectivity and guide the design of new, more effective ligands.[6][19]

The continued development of tetraalkylmalonamides and related ligands is essential for advancing nuclear fuel reprocessing technologies, enabling a more sustainable and secure nuclear energy future.

Part 6: References

-

N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]

-

Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]

-

Thermal oxidation of two malonamides, extractants for minor actinides in nuclear fuel reprocessing. [Link]

-

Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. [Link]

-

Complexation thermodynamics of tetraalkyl diglycolamides with trivalent f-elements in ionic liquids: spectroscopic, microcalorim. [Link]

-

N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. [Link]

-

The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. [Link]

-

Actinide Lanthanide Separation Process – ALSEP. [Link]

-

Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. [Link]

-

Multicoordinate ligands for actinide/lanthanide separations. [Link]

-

Features of Solvent Extraction of Lanthanides and Actinides. [Link]

-

Organoactinide chemistry. [Link]

-

Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. [Link]

-

Structural analysis of nine-coordinate lanthanide complexes: steric control of the metal-water distance across the series. [Link]

-

Progress in the chemistry of molecular actinide-nitride compounds. [Link]

-

Final Technical Report Exploratory Synthesis for Reactive f-Element Separations without Solvent. [Link]

-

Thermodynamic and Spectroscopic Studies of Trivalent f-element Complexation with Ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic Acid. [Link]

-

Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate. [Link]

-

The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. [Link]

-

Development of Organically Modified Mesoporous Silica Materials for Separations of Trivalent Lanthanides and Actinides. [Link]

-

Chirality as a Feature of the Crystal Structure of Lanthanide Ion Complexes—Some Simple Examples. [Link]

-

New supporting ligands in actinide chemistry: Tetramethyltetraazaannulene complexes with thorium and uranium. [Link]

-

Recent developments in actinide-ligand multiple bonding. [Link]

-

Overview of reductants utilized in nuclear fuel reprocessing/recycling. [Link]

-

The Coordination Chemistry of f-Block Elements in Molten Salts. [Link]

-

Spent Fuel Reprocessing Options. [Link]

-

A review of coordination compounds: structure, stability, and biological significance. [Link]

-

Ligands for f-element extraction used in the nuclear fuel cycle. [Link]

-

Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. [Link]

-

Processing of Used Nuclear Fuel. [Link]

-

The Thermodynamic Properties of the f-Elements and Their Compounds. I. The Lanthanide and Actinide Metals. [Link]

-

The Thermodynamic Properties of the f-Elements and their Compounds. Part 2. The Lanthanide and Actinide Oxides. [Link]

-

The d-and f-Block Elements. [Link]

-

Hydrophilic chelators for coordination and separation of radioactive f-block elements. [Link]

-

Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. [Link]

-

Coordination Chemistry with f-Element Complexes for an Improved Understanding of Factors That Contribute to Extraction Selectivity. [Link]

-

Ligands for f-element extraction used in the nuclear fuel cycle. [Link]

Sources

- 1. librarykvmsmd.wordpress.com [librarykvmsmd.wordpress.com]

- 2. Chirality as a Feature of the Crystal Structure of Lanthanide Ion Complexes—Some Simple Examples | MDPI [mdpi.com]

- 3. Organoactinide chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Multicoordinate ligands for actinide/lanthanide separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.utwente.nl [research.utwente.nl]

- 10. osti.gov [osti.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic and Spectroscopic Studies of Trivalent f-element Complexation with Ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ris.utwente.nl [ris.utwente.nl]

- 16. DSpace [repository.mines.edu]

- 17. Actinide Lanthanide Separation Process – ALSEP | Journal Article | PNNL [pnnl.gov]

- 18. Ligands for f-element extraction used in the nuclear fuel cycle - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. barc.gov.in [barc.gov.in]

- 20. researchgate.net [researchgate.net]

- 21. Hydrophilic chelators for coordination and separation of radioactive f-block elements | National Science Open (NSO) [nso-journal.org]

- 22. researchgate.net [researchgate.net]

- 23. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2015 Presentation Videos | DOE NNSA SSGF [krellinst.org]

Physicochemical Profiling of Tetrapropylmalonamide Surfactants: Aggregation, Critical Concentrations, and Amphiphilic Utility

An In-Depth Technical Guide on the

Executive Summary

The characterization of

This guide provides a rigorous technical framework for determining the aggregation boundaries of TPMA. It moves beyond simple CMC definitions to explore the thermodynamics of pre-micellar aggregation and interfacial structuring, providing protocols essential for researchers evaluating this molecule for drug solubilization or extraction kinetics.

Molecular Architecture and Amphiphilic Balance

To understand the aggregation behavior of TPMA, one must first analyze its structural constraints.

-

Core Structure: A malonamide backbone (

). -

Substituents: Four propyl groups (

). -

Hydrophilic-Lipophilic Balance (HLB): The four short alkyl chains provide lipophilicity, but they are sterically crowded. In water, the molecule is "globular," preventing the efficient packing required for stable spherical micelles.

Key Insight: In aqueous solutions, TPMA often exhibits continuous aggregation rather than a sharp phase transition. The "CMC" in this context is better defined as the Critical Aggregation Concentration (CAC) , where loose oligomers transition into larger, loosely defined clusters.

Comparative Surfactant Profile[1]

| Feature | Classical Surfactant (e.g., | Tetrapropylmalonamide (TPMA) |

| Tail Length | ||

| Aqueous CMC | Low ( | High / Indistinct (> 0.1 M) |

| Aggregation Type | Stable Spherical Micelles | Hydrotropic Clusters / Dimers |

| Primary Phase | Oil-in-Water (Direct Micelles) | Water-in-Oil (Reverse Micelles) |

| Key Application | Detergency, Emulsification | Ion Extraction, Solubilization |

Thermodynamics of Aggregation

The aggregation of TPMA is driven by the hydrophobic effect , but it is entropically penalized by the short chain length.

Aqueous Phase: The Hydrotropic Shift

In water, TPMA molecules do not form a distinct hydrophobic core. Instead, they act as hydrotropes , increasing the solubility of hydrophobic drugs or solutes by forming cooperative aggregates around the solute.

-

Mechanism: Step-wise association (Monomer

Dimer -

Thermodynamic Signature: A gradual change in surface tension rather than a sharp break point.

Organic Phase: Reverse Micellization

In non-polar solvents (e.g., dodecane, heptane), TPMA is highly effective at forming reverse micelles .

-

Driver: Dipole-dipole interactions of the polar malonamide heads.

-

Stabilization: The propyl chains extend into the solvent, creating a polar core capable of extracting metal ions or solubilizing water.

-

Aggregation Number (

): Typically small (

Experimental Protocols for CAC Determination

Due to the indistinct nature of TPMA's aggregation, a multi-method approach is required for validation. Reliance on a single technique (like conductivity) often yields false negatives.

Workflow Visualization

Figure 1: Integrated workflow for determining the Critical Aggregation Concentration (CAC) of non-standard amphiphiles.

Protocol A: High-Sensitivity Tensiometry

-

Objective: Determine surface activity and Gibbs surface excess.

-

Instrument: Krüss K100 or equivalent Force Tensiometer.

-

Procedure:

-

Prepare a stock solution of TPMA (e.g., 0.5 M) in HPLC-grade water.

-

Perform an automated dosing dilution into a pure water vessel.

-

Critical Step: Allow 180 seconds equilibrium time between measurements. Short-chain amphiphiles have fast kinetics, but surface reorganization can be slow if impurities are present.

-

Analysis: Plot Surface Tension (

) vs. Log Concentration (

-

Protocol B: NMR Diffusometry (DOSY)

-

Objective: Measure the self-diffusion coefficient (

), which drops significantly upon aggregation. -

Why this works for TPMA: Since TPMA aggregates are small, light scattering signals may be weak. NMR follows the hydrodynamic radius (

) directly. -

Observation: A plot of

vs.

Quantitative Data Summary

While specific aqueous CMC values for TPMA are dependent on temperature and ionic strength, the following reference values (derived from homologous malonamides and theoretical modeling) provide a baseline for experimental design.

| Parameter | Aqueous System (Water) | Organic System (n-Heptane) |

| Est. Critical Concentration | 0.2 – 0.5 M (Hydrotropic onset) | 0.05 – 0.15 M (Reverse aggregation) |

| Aggregation Number ( | < 3 (Dimers/Trimers) | 3 – 5 (Reverse Micelles) |

| Surface Tension ( | ~35 - 40 mN/m | N/A |

| Thermodynamic Driver | Entropy (Water structure release) | Enthalpy (Dipole interaction) |

Note: In drug development, concentrations below 0.1 M are likely to result in monomeric dispersion. For solubilization effects, concentrations > 0.3 M are typically required.

Applications in Drug Development & Extraction

Pharmaceutical Solubilization (Hydrotropy)

TPMA can serve as a hydrotropic agent for poorly soluble Active Pharmaceutical Ingredients (APIs). Unlike surfactants that sequester drugs in a core, TPMA likely stacks with planar aromatic drugs (e.g., diclofenac, paclitaxel) to prevent their precipitation.

-

Advantage: Prevents emulsification issues; easier to wash away than long-chain surfactants.

-

Risk: High concentrations required may pose osmotic or toxicity challenges (cytotoxicity of malonamides must be screened).

Nuclear Medicine & Chelation

The primary use of TPMA remains in the extraction of radionuclides (actinides/lanthanides). In radiopharmaceutical synthesis, TPMA derivatives are used to purify medical isotopes (e.g.,

-

Mechanism: The malonamide oxygen atoms chelate the metal ion, while the propyl groups ensure solubility in the organic separation phase.

Aggregation Mechanism Diagram

Figure 2: Step-wise aggregation mechanism of TPMA in aqueous vs. organic media.

References

-

Meridiano, Y., et al. (2009).[1] Aggregation in Organic Solutions of Malonamides: Consequences for Water Extraction. Solvent Extraction and Ion Exchange.[1] [Link] (Authoritative source on the aggregation behavior of malonamide derivatives in organic solvents)

-

Mao, S., et al. (2020).[2][3] Controlling Surfactant Adsorption on Highly Charged Nanoparticles to Stabilize Bijels. The Journal of Physical Chemistry C. [Link] (Discusses TPMA-modified interfaces and surfactant interactions)

-

NIST Standard Reference Data. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. [Link] (Foundational text on the definition of CMC vs. continuous aggregation)

Sources

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Americium(III) Using N,N,N',N'-Tetrapropylmalonamide

Introduction: The Role of Malonamides in Advanced Nuclear Fuel Cycles

The management of spent nuclear fuel is a critical aspect of sustainable nuclear energy. A key challenge lies in the separation of minor actinides, such as Americium (Am) and Curium (Cm), from the bulk of uranium, plutonium, and fission products present in high-level liquid waste (HLLW).[1] Americium, in particular, is a significant contributor to the long-term radiotoxicity and heat load of nuclear waste, making its separation and potential transmutation a priority for advanced fuel cycles.[2]

Solvent extraction is a well-established hydrometallurgical technique for these separations. The DIAMEX (DIAMide EXtraction) process, developed in France, utilizes diamide extractants for the co-extraction of trivalent actinides (An(III)) and lanthanides (Ln(III)) from acidic nitrate solutions.[3] Malonamides, a class of diamides, are particularly attractive because they are composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON) atoms. This "CHON principle" allows for their complete incineration, minimizing the generation of secondary radioactive waste.[4]

This document provides a detailed technical guide on the application of N,N,N',N'-tetrapropylmalonamide (TPMA), a representative tetra-alkyl malonamide, for the solvent extraction of Americium(III). We will delve into the chemical principles, present detailed experimental protocols for extraction and stripping, and provide insights into the expected performance based on data from analogous systems.

Chemical Principles of Americium Extraction with TPMA

The extraction of Am(III) from a nitric acid (HNO₃) aqueous phase into an organic phase containing TPMA is a liquid-liquid extraction process driven by complex formation. TPMA acts as a neutral, bidentate ligand, coordinating to the Am(III) ion through the two carbonyl oxygen atoms.

The overall extraction equilibrium can be represented as:

Am³⁺(aq) + 3NO₃⁻(aq) + nTPMA(org) ⇌

Several key factors govern the efficiency of this process:

-

Nitric Acid Concentration: The distribution ratio of Americium (Dₐₘ), which is the ratio of its concentration in the organic phase to that in the aqueous phase at equilibrium, is highly dependent on the nitric acid concentration. Higher HNO₃ concentrations increase the nitrate ion activity, pushing the equilibrium towards the formation of the extractable neutral complex, thus enhancing extraction. For malonamides, efficient extraction is typically achieved at nitric acid concentrations of 3 to 5 M.[5]

-

Extractant Concentration: Increasing the concentration of TPMA in the organic diluent will also shift the equilibrium to the right, leading to higher Dₐₘ values. The stoichiometry of the extracted complex (the value of 'n') often varies, but typically involves two to four ligand molecules per metal ion.[6]

-

Organic Diluent: The choice of the organic diluent is crucial. It should have low miscibility with the aqueous phase, good chemical stability, and the ability to dissolve the extractant and the resulting metal complex. Aliphatic hydrocarbons like dodecane or kerosene are commonly used. Sometimes, a phase modifier is added to prevent the formation of a third phase, which is an undesirable, extractant-rich phase that can complicate the process.[4]

Materials and Methods

Reagents and Solutions

-

N,N,N',N'-Tetrapropylmalonamide (TPMA): Synthesized and purified to >98% purity.

-

Organic Diluent: n-dodecane, analytical grade.

-

Aqueous Feed Solution: A solution of Americium-241 (²⁴¹Am) tracer in nitric acid (HNO₃) of varying concentrations (e.g., 0.5 M to 5 M). The initial Am concentration should be appropriate for the analytical technique used for its quantification (e.g., alpha or gamma spectrometry).

-

Stripping Solution: A buffered solution of a chelating agent such as Diethylenetriaminepentaacetic acid (DTPA). For example, 0.01 M DTPA in a 0.3 M malonic acid buffer, with the pH adjusted to approximately 2.6.[1][7]

-

Scrubbing Solution: A dilute nitric acid solution (e.g., 0.5 M HNO₃) to remove co-extracted impurities.

Equipment

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

Pipettes and volumetric flasks

-

pH meter

-

Radiation detector suitable for ²⁴¹Am (e.g., gamma spectrometer with a high-purity germanium detector or an alpha spectrometer).

Experimental Protocols

Protocol 1: Extraction of Americium(III)

This protocol outlines the procedure for determining the distribution ratio of Americium as a function of nitric acid concentration.

-

Preparation of the Organic Phase: Prepare a 0.5 M solution of TPMA in n-dodecane.

-

Preparation of Aqueous Feed Solutions: Prepare a series of aqueous feed solutions containing a known activity of ²⁴¹Am tracer in nitric acid at concentrations of 0.5, 1, 2, 3, 4, and 5 M.

-

Phase Contact: In a series of centrifuge tubes, pipette equal volumes (e.g., 2 mL) of the TPMA organic phase and each of the aqueous feed solutions.

-

Equilibration: Cap the tubes and agitate them vigorously for at least 30 minutes using a vortex mixer or mechanical shaker to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm) for 10 minutes to achieve a clean separation of the aqueous and organic phases.

-

Sampling: Carefully pipette an aliquot (e.g., 1 mL) from both the aqueous and organic phases for analysis.

-

Analysis: Determine the activity of ²⁴¹Am in each aliquot using an appropriate radiation detector.

-

Calculation of Distribution Ratio (Dₐₘ): Dₐₘ = (Activity of ²⁴¹Am per mL in the organic phase) / (Activity of ²⁴¹Am per mL in the aqueous phase)

Protocol 2: Stripping of Americium(III) from the Loaded Organic Phase

This protocol describes the back-extraction (stripping) of Americium from the TPMA-containing organic phase.

-

Preparation of the Loaded Organic Phase: Perform a larger-scale extraction as described in Protocol 1, using a 3 M HNO₃ aqueous feed to achieve a high Dₐₘ. After separation, the organic phase is now "loaded" with the [Am(NO₃)₃(TPMA)ₙ] complex.

-

Phase Contact: In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the loaded organic phase and the stripping solution (0.01 M DTPA / 0.3 M malonic acid, pH 2.6).

-

Equilibration: Agitate the tube for at least 30 minutes.

-

Phase Separation: Centrifuge to separate the phases.

-

Sampling and Analysis: Sample both phases and determine the ²⁴¹Am activity in each.

-

Calculation of Stripping Efficiency: Stripping Efficiency (%) = (Total activity in aqueous phase after stripping / Total activity in organic phase before stripping) x 100

Data Presentation and Expected Results

The following tables provide an example of the expected results for the extraction of Americium(III) with TPMA, based on the known behavior of similar malonamide systems.[5][6]

Table 1: Effect of Nitric Acid Concentration on the Distribution Ratio of Am(III)

| Initial Aqueous HNO₃ Concentration (M) | Dₐₘ (Organic Phase: 0.5 M TPMA in n-dodecane) |

| 0.5 | ~0.1 |

| 1.0 | ~1.5 |

| 2.0 | ~10 |

| 3.0 | >50 |

| 4.0 | >100 |

| 5.0 | >150 |

Table 2: Stripping Efficiency of Am(III) from Loaded Organic Phase

| Stripping Agent | Stripping Efficiency (%) |

| 0.01 M DTPA / 0.3 M Malonic Acid (pH 2.6) | >99% |

| 0.1 M HNO₃ | <10% |

Visualizations

Chemical Structure of N,N,N',N'-Tetrapropylmalonamide (TPMA)

Caption: Structure of the TPMA extractant molecule.

Solvent Extraction Workflow

Caption: General workflow for the extraction and stripping of Americium.

Scientific Integrity and Causality

-

Expertise & Experience: The choice of high nitric acid concentration for extraction is causal to maximizing the formation of the neutral, lipophilic Am(NO₃)₃ species, which is essential for its transfer into the organic phase. Conversely, the stripping phase utilizes a low pH and a strong chelating agent (DTPA). The low pH protonates the carbonyl groups of the TPMA, reducing its complexing ability, while DTPA forms a highly stable, hydrophilic complex with Am(III), effectively pulling it back into the aqueous phase.[3][7] This "push-pull" mechanism is fundamental to achieving high separation efficiency.

-

Trustworthiness: The protocols described are self-validating through the use of radiotracers. By quantifying the activity of ²⁴¹Am in all phases before and after each step, a complete mass balance can be performed, ensuring the reliability and reproducibility of the results. The calculation of distribution ratios and stripping efficiencies provides a quantitative measure of the process's performance under the specified conditions.

References

-

Madic, C., et al. (2002). Separation of long-lived radionuclides from high active nuclear waste. C. R. Physique, 3(7-8), 797-811. [Link]

-

Geist, A., et al. (2020). Extraction of Nitric Acid, Americium(III), Curium(III), and Lanthanides(III) into DMDOHEMA Dissolved in Kerosene. Solvent Extraction and Ion Exchange, 38(6), 639-653. [Link]

-

Zsabka, P., et al. (2023). Separation of americium from the highly active PUREX raffinate. Journal of Nuclear Materials, 581, 154445. [Link]

-

Marie, C., et al. (2019). Development of a Selective Americium Separation Process Using H4TPAEN as Water-Soluble Stripping Agent. Solvent Extraction and Ion Exchange, 37(6), 348-364. [Link]

-

Mincher, B. J., et al. (2015). Hexavalent Actinide Extraction Using N,N- Dialkyl Amides. Idaho National Laboratory. [Link]

-

Ansari, S. A., et al. (2012). N,N´-dimethyl-N,N´-dioctyl-2,(2´-hexyloxyethyl) malonamide (DMDOHEMA) has been synthesized by a relatively simpler route... ResearchGate. [Link]

-

Geist, A., et al. (2020). Extraction of Nitric Acid, Americium(III), Curium(III), and Lanthanides(III) into DMDOHEMA Dissolved in Kerosene. Figshare. [Link]

-

Lieser, K. H. (2001). Nuclear and Radiochemistry: Fundamentals and Applications. Wiley-VCH. [Link]

-

Makombe, E. (2023). Actinide(VI) and actinide(IV) extraction by malonamides. Ph.D. defense presentation. [Link]

-

MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide. MySkinRecipes Chemical Database. [Link]

-

Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Advanced separation techniques for nuclear fuel reprocessing and radioactive waste treatment. Elsevier. [Link]

-

Schulz, W. W., & Navratil, J. D. (1984). Americium. In: Transuranium Elements: A Half Century. American Chemical Society. [Link]

-

Taylor, R. J. (2007). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Solvent Extraction and Ion Exchange, 25(3), 321-342. [Link]

-

Modolo, G., et al. (2012). Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA. Procedia Chemistry, 7, 377-383. [Link]

-

Vanel, V., et al. (2012). Modelling of Americium Stripping in the EXAm Process. Procedia Chemistry, 7, 404-410. [Link]

-

IAEA. (2009). Assessment of Partitioning Processes for Transmutation of Actinides. IAEA TECDOC Series. [Link]

-

Horwitz, E. P., et al. (1990). The TRUEX Process: A Vital Tool for Disposal of U.S. Defense Nuclear Waste. In: Chemical Separations. Springer. [Link]

-

Health Physics Society. (n.d.). Americium. HPS Fact Sheets. [Link]

Sources

- 1. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. DTPA Treatment of Wound Contamination in Rats with Americium: Evaluation of Urinary Profiles Using STATBIODIS Shows Importance of Prompt Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

Extraction of trivalent actinides from nitric acid using TPM

Application Note: Selective Extraction of Trivalent Actinides (An(III)) from Nitric Acid using Tris(2-pyridyl)methane (TPM) Systems

Executive Summary

The partitioning of minor actinides (MA), specifically trivalent americium (Am³⁺) and curium (Cm³⁺), from high-level liquid waste (HLLW) is a critical step in closing the nuclear fuel cycle. The primary challenge lies in separating these 5f-elements from the chemically similar 4f-lanthanides (Ln³⁺), which act as neutron poisons in transmutation reactors.

This Application Note details the protocol for using Tris(2-pyridyl)methane (TPM) and its functionalized derivatives as selective extractants. Unlike traditional PUREX extractants (e.g., TBP) which rely on hard oxygen donors and fail to discriminate between An(III) and Ln(III), TPM utilizes soft nitrogen donors. These donors exploit the subtle covalency differences in the metal-ligand bond—specifically the stronger interaction between the varying 5f orbitals of actinides and the soft nitrogen lone pairs—to achieve high separation factors (SF).

Chemical Mechanism & Theoretical Grounding

The Soft-Donor Advantage

The separation relies on the Pearson Hard-Soft Acid-Base (HSAB) theory.

-

Lanthanides (Ln³⁺): Hard acids, prefer hard oxygen donors (e.g., Phosphates, Amides).

-

Actinides (An³⁺): Slightly softer acids due to the greater radial expansion of 5f orbitals.

-

TPM Ligand: The tripodal nitrogen structure provides a "soft" coordination environment. The N-donor atoms participate in

-backbonding with the filled 5f orbitals of the actinides, a mechanism thermodynamically less favorable for lanthanides.

Extraction System Thermodynamics

The extraction of a trivalent metal ion (

Where

Experimental Protocol

Reagents & Materials

-

Extractant: Tris(2-pyridyl)methane (TPM) or lipophilic derivative (e.g., Tpm-C8).

-

Note: Unsubstituted TPM has limited solubility in aliphatic diluents; lipophilic modification or the use of polar modifiers (e.g., Octanol) is required.

-

-

Diluent: 1-Octanol (preferred for polarity) or n-Dodecane with 5-10% modifier (Isodecanol).

-

Aqueous Feed: Synthetic HLLW simulant or traced

solution.-

Tracers:

Am (Actinide marker),

-

-

Acid: Nitric Acid (

), Ultrapure.

Solvent Preparation (The Organic Phase)

-

Weighing: Accurately weigh TPM to achieve a concentration of 10–50 mM .

-

Insight: Higher concentrations increase distribution ratios (

) but may lead to third-phase formation (splitting of the organic layer) at high acid loading.

-

-

Dissolution: Dissolve the ligand in the chosen diluent (e.g., 1-Octanol).

-

Critical Step: Sonicate for 10 minutes at 25°C to ensure complete homogeneity.

-

-

Pre-equilibration: Contact the organic phase with fresh 0.1 M

(1:1 ratio) for 5 minutes to saturate the solvent with acid and water, preventing volume changes during the actual extraction.

Extraction Workflow

Step 1: Feed Adjustment Adjust the acidity of the aqueous feed containing An(III)/Ln(III).

-

Optimal Range: 0.5 M – 3.0 M

. -

Why? At

, hydrolysis may occur.[1] At

Step 2: Phase Contact (Extraction)

-

Combine Organic Phase and Aqueous Feed in a 1:1 Volume Ratio (A/O = 1) in a centrifuge tube or vortex vial.

-

Agitation: Vortex vigorously for 30–60 minutes at 25°C.

-

Kinetics Note: N-donor ligands often exhibit slower kinetics than O-donors due to rigid coordination requirements. Do not shorten this step.

-

-

Temperature Control: Maintain 25°C ± 1°C. (Extraction is often exothermic; higher T decreases

).

Step 3: Phase Separation

-

Centrifuge at 3000–4000 rpm for 5 minutes .

-

Ensure a clean interface. If a third phase (heavy organic layer) forms, the system has exceeded the solubility limit of the metal-solvate; add 5% more modifier (Octanol).

Step 4: Sampling & Analysis

-

Aliquot equal volumes from both phases.

-

Analyze using Gamma Spectroscopy (for radioactive tracers) or ICP-MS (for stable macro-concentrations).

-

Calculate Distribution Ratio (

) and Separation Factor (

Step 5: Stripping (Back-Extraction) To recover the actinides:

-

Contact the loaded organic phase with 0.01 M Glycolic Acid (pH 3) or 0.5 M Citric Acid .

-

Agitate for 20 minutes.

-

The An(III) complex dissociates, returning the metal to the aqueous phase.

Data Presentation & Performance Metrics

The following table summarizes typical performance metrics for TPM-class ligands in Octanol diluent at 1.0 M

| Parameter | Value / Range | Notes |

| Ligand Conc. | 10 - 20 mM | Higher conc. increases D but risks third phase. |

| Acidity ( | 1.0 M | Peak selectivity typically observed here. |

| 5.0 - 15.0 | Indicates efficient extraction (>90%). | |

| 0.05 - 0.2 | Indicates poor extraction of lanthanides. | |

| Separation Factor ( | 50 - 150 | High selectivity (Target is usually >30). |

| Equilibrium Time | 30 - 60 min | Slower than TBP (requires <5 min). |

Process Visualization

The following diagram illustrates the logical flow of the TPM extraction cycle, including the critical decision points for Third Phase formation.

Caption: Workflow for the selective extraction of Trivalent Actinides using TPM, highlighting the critical quality control step for third-phase formation.

Safety & Handling (Radiochemistry)

-

Alpha Hazards: Am-241 and Cm-244 are strong alpha emitters. All manipulations must occur within a negative-pressure glovebox or certified fume hood with alpha-monitoring capabilities.

-

Solvent Flammability: 1-Octanol is combustible. Avoid heat sources near the extraction setup.

-

Waste Segregation: The aqueous raffinate (containing Ln and fission products) must be segregated from the stripped product (An) to prevent cross-contamination of waste streams.

References

-

Separation of Americium from Europium using Bis-Triazinyl Pyridine (BTP) Derivatives. Source: ResearchGate.[2][3][4] URL:[Link] Relevance: Establishes the baseline for N-donor ligand performance (BTP/TPM class) in nitric acid.

-